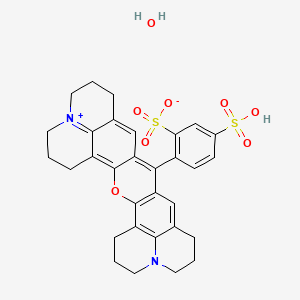

Sulforhodamine 101 hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

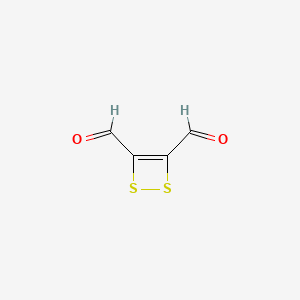

Sulforhodamine 101 is a water-soluble, non-fixable red fluorescent polar tracer . It has excitation/emission maxima at approximately 586/605 nm . It is used for investigating neuronal morphology, preparing fluorescent liposomes, studying cell-cell communications, and following phagosome-lysosome uptake and fusion .

Molecular Structure Analysis

Sulforhodamine 101 has a molecular weight of 606.71 (anhydrous basis) . It is a compound with the empirical formula C31H30N2O7S2 .Physical And Chemical Properties Analysis

Sulforhodamine 101 is a red-colored substance . It is water-soluble and non-fixable . It has a fluorescence detection method and is typically stored at room temperature, protected from light .Wissenschaftliche Forschungsanwendungen

Astrocyte Identification : Sulforhodamine 101 (SR101) is widely used for astrocyte identification in the brain. It was found that the thyroid hormone transporter OATP1C1 mediates the SR101 uptake in hippocampal and cortical astrocytes (Schnell et al., 2013).

Induction of Cortical Seizure-Like Activity : At concentrations commonly used (100 μM and 250 μM), SR101 can induce seizure-like local field potential activity in mouse sensori-motor cortex. Lower concentrations (25 μM and 50 μM) are more appropriate for in vivo astrocyte labeling without inducing abnormal neuronal activity (Rasmussen et al., 2016).

Glioma Research : SR101 selectively labels human astrocytoma cells in an animal model of glioblastoma. This feature is useful in studying astrocytoma in the laboratory and may have clinical applications (Georges et al., 2014).

Single Molecule Dynamics : SR101 has been used to investigate the room temperature dynamics of single molecules on a glass surface with near-field optics. This study explored the spectroscopic properties and fluorescence lifetimes of single molecules (Xie & Dunn, 1994).

Optical Properties in Different Media : A study explored the modifications of the optical properties of SR101 molecules in various dielectric media, which impacts the electromagnetic field (Lamouche et al., 1999).

Controlled Release Delivery System : SR101 was used in a visible light responsive controlled release delivery system using mesoporous silica nanoparticles (Knežević et al., 2011).

Labeling with Positron Emission Radionuclides : Efforts were made to label SR101 with positron emission radionuclides to study its biological behavior, providing a radiotracer for neuroscience research (Kreimerman et al., 2017).

Flow Microfluorometric Studies : The derivative of SR101, Texas Red, is used in flow microfluorometric and fluorescent microscopic studies, particularly for dual parameter studies with fluorescein (Titus et al., 1982).

Cytotoxicity Screening : The Sulforhodamine B (SRB) colorimetric assay, based on SR101, is optimized for the toxicity screening of compounds to adherent cells (Vichai & Kirtikara, 2006).

Flow Cytometric Applications : SR101 has been used in flow cytometric applications for determining total cellular protein, demonstrating its utility in various biological studies (Engelhard, 1997).

Eigenschaften

IUPAC Name |

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-sulfobenzenesulfonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O7S2.H2O/c34-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-32-13-3-7-22(28(18)32)30(24)40-31-23-8-4-14-33-12-2-6-19(29(23)33)16-25(27)31;/h9-10,15-17H,1-8,11-14H2,(H-,34,35,36,37,38,39);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDOOLXVXSTXQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)O)S(=O)(=O)[O-])CCC7.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924466 |

Source

|

| Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)-5-sulfobenzene-1-sulfonate--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulforhodamine 101 hydrate | |

CAS RN |

123333-78-8 |

Source

|

| Record name | Sulforhodamine 101 hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123333788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)-5-sulfobenzene-1-sulfonate--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[bicyclo[3.1.0]hexane-6,2-oxirane], 3-pentyl- (9CI)](/img/no-structure.png)

![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)

![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)

![2-[2-[2-[[2-[2-(2-Aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B568407.png)

![1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole](/img/structure/B568410.png)